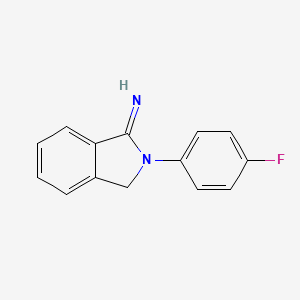

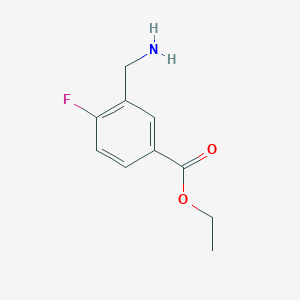

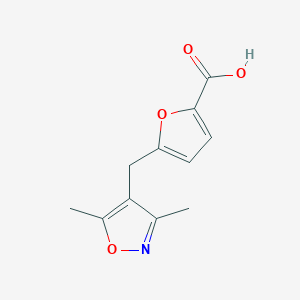

2-(4-fluorophenyl)-3H-isoindol-1-imine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-(4-fluorophenyl)-3H-isoindol-1-imine is a fluorinated imine derivative. While the provided papers do not directly discuss this compound, they do provide insights into similar fluorinated imine compounds and their characteristics. For instance, the first paper discusses 2-fluorophenyl imines and their ruthenium(III) complexes, which suggests that the compound may also form complexes with metals and could be of interest in the field of coordination chemistry .

Synthesis Analysis

The synthesis of related fluorinated imine compounds involves the formation of an imine functional group, typically through the reaction of an amine with an aldehyde or ketone. The paper on ruthenium(III) complexes provides evidence that 2-fluorophenyl imines can be synthesized and isolated for further use in complexation reactions . Although the exact synthesis of this compound is not detailed, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of imine compounds can be elucidated using various spectroscopic techniques. The first paper mentions the use of infrared spectroscopy (IR), nuclear magnetic resonance (NMR) including 1H, 13C, and 19F, to characterize the structure of 2-fluorophenyl imines . These techniques could similarly be used to analyze the structure of this compound, providing insights into its molecular geometry and electronic environment.

Chemical Reactions Analysis

Fluorinated imines, such as those discussed in the first paper, are known to participate in coordination chemistry, forming complexes with metals like ruthenium(III) . This suggests that this compound may also engage in chemical reactions that lead to the formation of metal complexes, which could be of interest for their potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated imines can be inferred from their structural characteristics and the presence of the fluorine atom. The electronegativity of fluorine often affects the chemical reactivity and physical properties of the compound. The first paper provides a general idea of the properties of 2-fluorophenyl imines, such as their molecular weight, conductivity, and spectral properties . These properties are crucial for understanding the behavior of these compounds in various environments and could be relevant to the compound of interest.

Scientific Research Applications

Synthesis and Derivative Formation

- 2-(4-fluorophenyl)-3H-isoindol-1-imine and its derivatives are important in synthesizing indole and carbazole compounds, which have various applications in medicinal chemistry and material science. For instance, the synthesis of substituted indoles and carbazoles from 2-fluorophenyl imines has been reported, demonstrating the significance of this compound in the creation of complex chemical structures (Kudzma, 2003).

Biological Evaluation

- The 2-fluorophenyl imines and their metal complexes have been isolated and characterized for potential therapeutic activity. This highlights the biological relevance of these compounds in pharmacological research (Jadon, Saxena, & Singh, 1997).

Chemical Properties and Stability

- Understanding the chemical properties and stability of this compound derivatives is crucial for their practical applications. Research on the autoxidation of polysubstituted isoindoles, including those with phenyl groups, contributes to this understanding (Ahmed, Kricka, & Vernon, 1975).

Crystal Structure and Interactions

- The crystal structures of fluoro-functionalized imines, including those related to this compound, have been studied. This research provides insights into their molecular interactions and stability, crucial for their application in various fields (Ashfaq et al., 2022).

Potential Antipsychotic Agents

- Some derivatives of this compound have been explored as potential antipsychotic agents. This demonstrates the compound's relevance in developing new drugs for mental health disorders (Wise et al., 1987).

Fluorescence Sensing Applications

- The compound's derivatives have been used in designing sensors for metal ions. This application in analytical chemistry highlights its versatility and importance in sensor technology (Ghosh, Chakrabarty, & Mukherjee, 2009).

Herbicidal Activity

- Derivatives of this compound have shown potential as herbicides, indicating its utility in agricultural chemistry and pest control (Zhang et al., 2010).

Optical and Electrochemical Studies

- Studies on symmetrical and unsymmetrical imines, including those derived from this compound, have shown significant results in the field of electrochemistry and materials science, contributing to the development of new materials and technologies (Bogdanowicz et al., 2020).

Mechanism of Action

Target of Action

The compound 2-(4-Fluorophenyl)-2,3-dihydro-1H-isoindol-1-imine belongs to the class of indole derivatives . Indole derivatives have been found to bind with high affinity to multiple receptors , which makes them useful in developing new therapeutic derivatives.

Mode of Action

The mode of action of indole derivatives can vary widely depending on the specific derivative and its targets . For instance, some indole derivatives have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to inhibit the replication of HIV-1 (IIIB) and HIV-2 (ROD) strains in acutely infected cells . .

Result of Action

The result of a compound’s action refers to the molecular and cellular effects that occur as a result of the compound interacting with its targets. As mentioned earlier, indole derivatives can have a wide range of biological activities . .

Action Environment

The action environment of a compound refers to how environmental factors influence the compound’s action, efficacy, and stability. For instance, a related compound, 4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one, has been studied as a corrosion inhibitor in an acidic environment . .

Future Directions

properties

IUPAC Name |

2-(4-fluorophenyl)-3H-isoindol-1-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2/c15-11-5-7-12(8-6-11)17-9-10-3-1-2-4-13(10)14(17)16/h1-8,16H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVDVKKMNBHPOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=N)N1C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

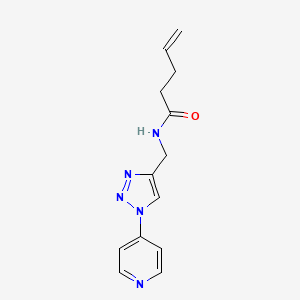

![2-[(2-Cyanoethyl)thio]-6-(5-methyl-2-furyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2503596.png)

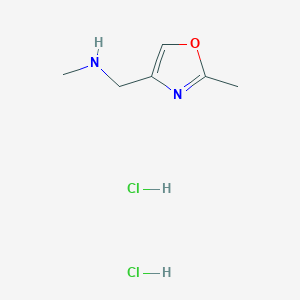

![2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one hydrochloride](/img/structure/B2503603.png)

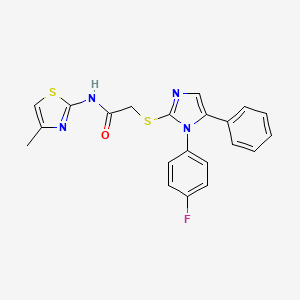

![N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2503604.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2503616.png)

![5-amino-N-(4-methylbenzyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2503618.png)